![molecular formula C10H11NO4 B1352485 1,4-二甲氧基-2-[(E)-2-硝基乙烯基]苯 CAS No. 40276-11-7](/img/structure/B1352485.png)

1,4-二甲氧基-2-[(E)-2-硝基乙烯基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

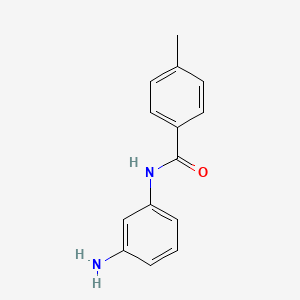

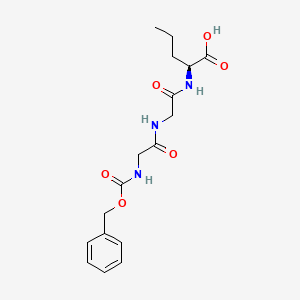

“1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene” and "2,5-DIMETHOXY-BETA-NITROSTYRENE" .

Synthesis Analysis

While specific synthesis methods for “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” were not found, a general method for nitrostyrene derivatives involves cooling the derivative to about -10° C, treating it with silica gel, and reducing it using a boron-based reducing agent .

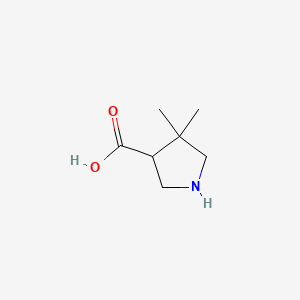

Molecular Structure Analysis

The molecular structure of “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” can be represented by the InChI string "InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+" . The Canonical SMILES representation is "COC1=CC(=C(C=C1)OC)C=CN+[O-]" .

Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .

科学研究应用

反铁磁交换相互作用

一项研究重点关注了在相关化合物中以三角形构型放置的自旋之间的反铁磁交换相互作用,展示了该化合物在理解分子水平的磁性性质和相互作用方面的潜力 (Fujita et al., 1996)。

光致发光材料

对具有氢键侧链的节段化寡聚苯乙烯亚乙烯共聚物的研究突出了类似化合物在创造具有特定光致发光性质的材料中的潜力,这在各种光学和电子应用中可能很有用 (Sierra & Lahti, 2004)。

锂离子电池过充电保护

研究了相关二甲氧基硝基苯化合物在锂离子电池中作为过充电保护添加剂的应用,表明这些化合物在提高电池安全性和性能方面具有重要意义 (Ren Chun, 2012)。

超分子化学的高产合成

一种用于生产具有适合构建金属有机骨架官能团的化合物的合成新方法表明了这些化学结构在超分子化学和材料科学中的相关性 (Alzate et al., 2013)。

分子和晶体结构

对相关化合物(例如二甲氧基双(3,3,3-三氟丙烯-1-基)苯)的分子和晶体结构的研究突出了这些化合物在开发具有特定结构和光学性质的材料中的潜力,在各种技术应用中很有用 (Shimizu et al., 2011)。

安全和危害

作用机制

Target of Action

This compound is a nitro-derivative, and nitro compounds have been shown to have anti-infective activity . .

Mode of Action

It is known that nitro compounds can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitro compounds have been shown to have anti-infective activity, suggesting they may interact with pathways related to infection and immunity .

Result of Action

Nitro compounds have been shown to have anti-infective activity, suggesting they may have effects on microbial cells .

属性

IUPAC Name |

1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRZIWHEPWPPJF-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | |

CAS RN |

40276-11-7 |

Source

|

| Record name | 40276-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)